molecular formula C15H21NO2 B5168852 methyl 4-(1-azepanylmethyl)benzoate

methyl 4-(1-azepanylmethyl)benzoate

Cat. No. B5168852
M. Wt: 247.33 g/mol
InChI Key: WFXQUHLYUUGBKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(1-azepanylmethyl)benzoate is a chemical compound commonly used in scientific research. It is a member of the benzoate ester family and is often used as a precursor in the synthesis of other compounds.

Mechanism of Action

The exact mechanism of action of methyl 4-(1-azepanylmethyl)benzoate is not fully understood. However, it is thought to act by inhibiting certain enzymes and signaling pathways involved in the development and progression of disease.
Biochemical and Physiological Effects:
Methyl 4-(1-azepanylmethyl)benzoate has been shown to have a number of biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, and may also have anti-cancer and anti-microbial effects.

Advantages and Limitations for Lab Experiments

Methyl 4-(1-azepanylmethyl)benzoate has several advantages for use in lab experiments. It is readily available and relatively inexpensive, and can be easily synthesized using a variety of methods. However, its use may be limited by its potential toxicity and the need for careful handling and storage.

Future Directions

There are several potential future directions for research involving methyl 4-(1-azepanylmethyl)benzoate. One area of interest is the development of new compounds derived from methyl 4-(1-azepanylmethyl)benzoate with improved therapeutic properties. Another area of interest is the study of the compound's mechanism of action and its potential use in the treatment of various diseases. Additionally, the compound's potential toxicity and safety profile may be further investigated to determine its suitability for use in clinical settings.

Synthesis Methods

Methyl 4-(1-azepanylmethyl)benzoate can be synthesized using a variety of methods. One common method involves the reaction of 4-hydroxybenzaldehyde with 1-azepanemethanol in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then esterified with methanol and a catalyst such as sulfuric acid to yield methyl 4-(1-azepanylmethyl)benzoate.

Scientific Research Applications

Methyl 4-(1-azepanylmethyl)benzoate has a wide range of scientific research applications. It is often used as a precursor in the synthesis of other compounds, such as benzylideneaniline derivatives and benzimidazole derivatives. These compounds have been shown to have potential therapeutic uses in the treatment of cancer, inflammation, and infectious diseases.

properties

IUPAC Name

methyl 4-(azepan-1-ylmethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-18-15(17)14-8-6-13(7-9-14)12-16-10-4-2-3-5-11-16/h6-9H,2-5,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFXQUHLYUUGBKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CN2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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